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Compound of Interest

Compound Name: 2-Methoxy-8-methylquinoline

Cat. No.: B1456127 Get Quote

Introduction: Unveiling the Potential of a
Substituted Quinoline
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for

its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate.

[1][2] Within this important class of heterocycles, 2-Methoxy-8-methylquinoline emerges as a

compound of significant interest. Its unique substitution pattern—a methoxy group at the 8-

position and a methyl group at the 2-position—offers orthogonal points for chemical

modification, making it a valuable building block for the synthesis of complex molecular

architectures.[3] The 8-methoxy group not only influences the electronic properties of the

aromatic system but also serves as a masked hydroxyl group, a key functional handle in many

biologically active 8-hydroxyquinoline derivatives.[4] Concurrently, the 2-methyl group is

amenable to a variety of transformations, including deprotonation-alkylation and transition-

metal-catalyzed C-H functionalization. This guide provides an in-depth exploration of the

synthesis and application of 2-Methoxy-8-methylquinoline, offering detailed protocols and

mechanistic insights for researchers in organic synthesis and drug development.

Core Properties and Spectroscopic Data
A foundational understanding of the physicochemical properties of 2-Methoxy-8-
methylquinoline is essential for its effective use in synthesis.
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Property Value

Molecular Formula C₁₁H₁₁NO

Molecular Weight 173.21 g/mol

CAS Number 3033-80-5

Appearance Not specified, likely a solid at room temperature

Solubility Soluble in common organic solvents

Note: As this is a specialized reagent, comprehensive experimental data may be limited.

Properties are based on available information and comparison with structurally similar

compounds.[3]

I. Synthesis of 2-Methoxy-8-methylquinoline: A
Foundational Protocol
The most common route to 2-Methoxy-8-methylquinoline involves a two-step process starting

from the commercially available 2-methyl-8-hydroxyquinoline. This precursor is first

synthesized via a modified Skraup or Doebner-von Miller reaction, followed by methylation of

the hydroxyl group.

Step 1: Synthesis of 2-Methyl-8-hydroxyquinoline
The Doebner-von Miller reaction provides a reliable method for constructing the quinoline core.

[1][5] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-

unsaturated carbonyl compound.

Protocol 1: Synthesis of 2-Methyl-8-hydroxyquinoline

Materials:

o-Aminophenol

Crotonaldehyde

Concentrated Hydrochloric Acid (HCl)
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o-Nitrophenol (oxidizing agent)

Toluene

Anhydrous Sodium Sulfate

Ammonia solution

Procedure:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend o-

aminophenol (0.3 mol) in 150 mL of 18% HCl.

Heat the mixture to reflux with stirring.

Over a period of 30 minutes, slowly add a solution of o-nitrophenol (0.1 mol) and

crotonaldehyde (0.4 mol).

Continue refluxing for an additional 2 hours.

After cooling to room temperature, neutralize the reaction mixture with an ammonia solution.

Extract the product with toluene (4 x 100 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure to yield a crude solid.

Purify the crude product by vacuum distillation or recrystallization to obtain 2-methyl-8-

hydroxyquinoline.[5]

Step 2: Methylation of 2-Methyl-8-hydroxyquinoline
The hydroxyl group of 2-methyl-8-hydroxyquinoline can be readily methylated to afford the

target compound, 2-Methoxy-8-methylquinoline. This Williamson ether synthesis is a

standard and high-yielding transformation.

Protocol 2: Synthesis of 2-Methoxy-8-methylquinoline
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Materials:

2-Methyl-8-hydroxyquinoline

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

Acetone or N,N-Dimethylformamide (DMF)

Deionized water

Ethyl acetate

Procedure:

To a solution of 2-methyl-8-hydroxyquinoline (1 equivalent) in acetone or DMF, add a base

such as potassium carbonate (1.5 equivalents).

Stir the suspension at room temperature for 30 minutes.

Add the methylating agent, dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise to

the mixture.

Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its

progress by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into cold deionized water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel to yield pure 2-
Methoxy-8-methylquinoline.
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II. Functionalization of the 2-Methyl Group: A
Gateway to Diverse Derivatives
The methyl group at the 2-position of 2-Methoxy-8-methylquinoline is a key site for

derivatization, enabling the introduction of a wide range of functionalities.

A. Deprotonation and Alkylation
The 2-methyl group exhibits sufficient acidity to be deprotonated by a strong base, such as

lithium diisopropylamide (LDA), to form a nucleophilic species that can react with various

electrophiles.

Protocol 3: Alkylation of 2-Methoxy-8-methylquinoline

Materials:

2-Methoxy-8-methylquinoline

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

Anhydrous Tetrahydrofuran (THF)

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Procedure:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or

nitrogen), dissolve 2-Methoxy-8-methylquinoline (1 equivalent) in anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add a solution of LDA (1.1 equivalents) dropwise, maintaining the temperature at -78

°C. A color change is typically observed, indicating the formation of the lithiated species.
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Stir the reaction mixture at -78 °C for 1 hour.

Add the desired alkyl halide (1.2 equivalents) dropwise to the solution at -78 °C.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the residue by column chromatography to afford the 2-alkylated quinoline derivative.

B. Oxidation to Carboxylic Acid
The 2-methyl group can be oxidized to a carboxylic acid, providing a versatile handle for further

transformations such as amide or ester formation. While potent oxidizing agents like potassium

permanganate can be aggressive towards the quinoline ring, milder reagents are preferred.[6]

Protocol 4: Oxidation of the 2-Methyl Group

Materials:

2-Methoxy-8-methylquinoline

Selenium dioxide (SeO₂)

Dioxane

Water

Procedure:

In a round-bottom flask, dissolve 2-Methoxy-8-methylquinoline (1 equivalent) in a mixture

of dioxane and water.

Add selenium dioxide (2-3 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor by TLC.

After completion, cool the reaction to room temperature and filter to remove selenium

byproducts.

Concentrate the filtrate under reduced pressure.

The crude 8-methoxy-2-quinolinecarboxylic acid can be purified by recrystallization or by

conversion to its salt followed by acidification.

III. Transformations Involving the 8-Methoxy Group
The 8-methoxy group can be strategically employed as a protecting group for the

corresponding 8-hydroxyquinoline, which is a privileged scaffold in medicinal chemistry due to

its metal-chelating properties.

Demethylation to 2-Methyl-8-hydroxyquinoline
Cleavage of the methyl ether is a crucial step to unmask the 8-hydroxyl group. This

transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or

strong protic acids.

Protocol 5: Demethylation of 2-Methoxy-8-methylquinoline

Materials:

2-Methoxy-8-methylquinoline

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

Anhydrous Dichloromethane (DCM)

Methanol

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate

Procedure:
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Dissolve 2-Methoxy-8-methylquinoline (1 equivalent) in anhydrous DCM in a flame-dried

flask under an inert atmosphere.

Cool the solution to -78 °C.

Slowly add a solution of BBr₃ in DCM (1.2 equivalents) dropwise.

Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir

for an additional 2-4 hours, monitoring by TLC.

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

Neutralize the mixture with a saturated aqueous NaHCO₃ solution.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to yield 2-methyl-8-hydroxyquinoline.

IV. Application in Cross-Coupling Reactions
While 2-Methoxy-8-methylquinoline itself is not typically used as a ligand in cross-coupling

reactions, its derivatives, particularly those derived from the corresponding 8-hydroxyquinoline,

are excellent ligands for various transition metals.[7] The quinoline nitrogen and the

hydroxyl/alkoxy oxygen can form stable chelate complexes. Furthermore, halogenated

derivatives of 2-Methoxy-8-methylquinoline can serve as substrates in cross-coupling

reactions to build more complex molecular frameworks.

Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
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Caption: Synthetic utility of 2-Methoxy-8-methylquinoline.

Conclusion
2-Methoxy-8-methylquinoline is a highly valuable and versatile intermediate in organic

synthesis. Its strategic functionalization at the 2-methyl and 8-methoxy positions provides

access to a wide array of substituted quinolines, which are of significant interest in the

development of new pharmaceuticals and functional materials. The protocols detailed in this

guide offer researchers a practical toolkit for the synthesis and application of this important

synthon, paving the way for further innovation in chemical and biomedical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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